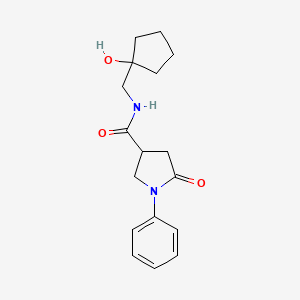

N-((1-hydroxycyclopentyl)methyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-((1-hydroxycyclopentyl)methyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide” is a complex organic compound. It contains a cyclopentyl group, which is a cyclic hydrocarbon with a formula of C5H10 . It also has a phenyl group (a ring of 6 carbon atoms, C6H5), a pyrrolidine ring (a five-membered ring with four carbon atoms and one nitrogen atom), and a carboxamide group (a combination of a carbonyl group and an amine).

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each adding or modifying a part of the molecule. Unfortunately, without specific literature or studies on this compound, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups and rings. The cyclopentyl and phenyl groups are both cyclic, but they have different properties due to the presence of double bonds in the phenyl group . The pyrrolidine ring introduces a nitrogen atom into the structure, and the carboxamide group contains a carbonyl group (C=O) and an amine (NH2).Chemical Reactions Analysis

The reactivity of this compound would depend on the functional groups present. The phenyl group might undergo electrophilic aromatic substitution reactions, while the carboxamide group could be involved in condensation or hydrolysis reactions. The pyrrolidine ring might undergo reactions at the nitrogen atom .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure and the functional groups it contains. For example, the presence of a carboxamide group might increase its polarity and influence its solubility in different solvents .Aplicaciones Científicas De Investigación

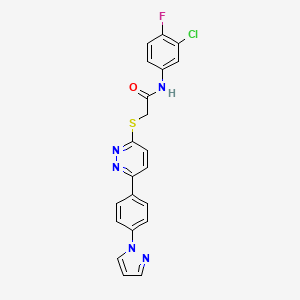

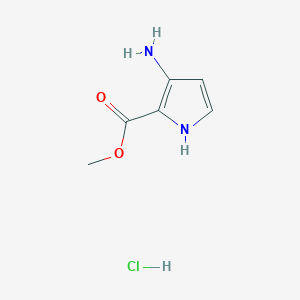

Chemical Synthesis and Heterocyclic Chemistry

A study outlines the synthesis of N-protected methyl 5-substituted-4-hydroxypyrrole-3-carboxylates, important for constructing functionalized heterocycles, from N-protected α-amino acids. The process involves the use of enaminones as key intermediates, which are also useful for other heterocyclic syntheses (Grošelj et al., 2013).

Antiviral Research

Another paper discusses the structure and potential antiviral properties of a closely related compound, indicating its utility in designing non-nucleoside reverse transcriptase inhibitors for HIV-1 treatment (Tamazyan et al., 2007).

Antibacterial Agents

Research on pyridonecarboxylic acids has produced derivatives with significant antibacterial activities, demonstrating the chemical's role in developing new antimicrobial agents (Egawa et al., 1984).

Enzymatic Hydrolysis and Prodrug Forms

A study focuses on the enzymatic hydrolysis of various N-acyl and N-alkoxycarbonyl derivatives, assessing their suitability as prodrug forms. This highlights the compound's potential in improving the delivery and efficacy of various drugs (Kahns & Bundgaard, 1991).

Antimicrobial Agents

Novel carboxamides have been synthesized and evaluated for their in vitro antibacterial and antifungal activities, indicating the compound's relevance in searching for new antimicrobial substances (Desai et al., 2011).

Propiedades

IUPAC Name |

N-[(1-hydroxycyclopentyl)methyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O3/c20-15-10-13(11-19(15)14-6-2-1-3-7-14)16(21)18-12-17(22)8-4-5-9-17/h1-3,6-7,13,22H,4-5,8-12H2,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYQNEZYOWCZFHE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(CNC(=O)C2CC(=O)N(C2)C3=CC=CC=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(1-hydroxycyclopentyl)methyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2-Fluorophenyl)methyl]-3-iodobicyclo[1.1.1]pentane](/img/structure/B2842251.png)

![6-{[2-(4-bromophenyl)-2-oxoethyl]thio}-7-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl][1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2842253.png)

![1-(2,5-difluorophenyl)-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)methanesulfonamide](/img/structure/B2842254.png)

![4-(N,N-dimethylsulfamoyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2842256.png)

![3-[[1-[(3-Propan-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2842257.png)

![N-(2-fluorophenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2842258.png)

![3-(3,4-dimethylphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2842260.png)

![2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2842274.png)